molecular formula C18H16N6O2S2 B2713831 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 891095-87-7

2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2713831
CAS No.: 891095-87-7
M. Wt: 412.49
InChI Key: BCJMSQMEUVGATD-UHFFFAOYSA-N
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Description

2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a novel synthetic compound offered for research purposes. This chemically complex molecule features a hybrid structure incorporating a [1,2,4]triazolo[4,3-b]pyridazine core linked to a 4-methylthiazole acetamide group via a thioether bridge. The integration of these distinct heterocyclic systems makes it a compelling scaffold for investigating new bioactive molecules, particularly in anticancer and antimicrobial research. The [1,2,4]triazolo[4,3-b]pyridazine nucleus is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological properties. Similarly, the 4-methylthiazole moiety is a recurrent feature in many therapeutically active agents. This combination suggests significant potential for this compound to serve as a key intermediate or a core structure in the design and development of new tubulin polymerization inhibitors, which are a prominent class of anticancer agents . Its structural attributes make it a valuable candidate for researchers engaged in structure-activity relationship (SAR) studies, hit-to-lead optimization, and the exploration of novel mechanisms of action for multifunctional diseases . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S2/c1-11-9-27-17(19-11)20-16(25)10-28-18-22-21-15-7-6-14(23-24(15)18)12-4-3-5-13(8-12)26-2/h3-9H,10H2,1-2H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJMSQMEUVGATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions to form the triazolopyridazine core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution or through coupling reactions using palladium catalysts.

    Thioether Formation: The thiol group is introduced by reacting the triazolopyridazine intermediate with a suitable thiol reagent under mild conditions.

    Acetamide Formation: The final step involves the acylation of the thiazole ring with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of thiazole and triazole compounds exhibit anticonvulsant properties. For instance, studies have shown that compounds with similar structures can significantly reduce seizure activity in animal models. The presence of the methoxyphenyl group in the compound may enhance its anticonvulsant efficacy due to increased lipophilicity and receptor binding affinity .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Compounds containing thiazole and triazole moieties have been evaluated for their cytotoxic effects against various cancer cell lines. For example, thiazole-pyridine hybrids have demonstrated promising activity against breast cancer cells, with some exhibiting IC50 values lower than standard chemotherapeutics like 5-fluorouracil . The incorporation of electron-withdrawing groups in similar structures has been linked to enhanced antitumor efficacy.

Antimicrobial Properties

The antimicrobial potential of triazole derivatives has been well-documented. Compounds similar to 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have been tested against various bacterial strains, showing significant antibacterial activity. Notably, some derivatives have been reported to be more effective than traditional antibiotics against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 1: Anticonvulsant Efficacy

In a study examining the anticonvulsant properties of thiazole-containing compounds, one derivative showed complete protection in picrotoxin-induced convulsion models at doses as low as 18.4 mg/kg. This highlights the potential for further development of similar compounds for treating epilepsy and other seizure disorders .

Case Study 2: Antitumor Screening

A recent investigation into thiazole-pyridine hybrids revealed that certain analogues exhibited IC50 values as low as 5.71 μM against breast cancer cell lines (MCF-7). This suggests that modifications to the thiazole and triazole scaffolds can lead to improved therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

Compounds sharing the [1,2,4]triazolo[4,3-b]pyridazine core but differing in aryl substituents provide insights into structure-activity relationships (SAR):

Compound Name Substituent on Pyridazine Acetamide Substituent Key Properties/Findings
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894037-84-4) 4-Chlorophenyl Unsubstituted acetamide Higher lipophilicity due to Cl; reduced solubility in polar solvents compared to methoxy derivatives .
2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894049-45-7) 4-Methoxyphenyl Unsubstituted acetamide Improved solubility in aqueous buffers due to methoxy group; moderate enzyme inhibition in preliminary assays .
Target Compound 3-Methoxyphenyl 4-Methylthiazol-2-yl Enhanced steric bulk at the acetamide group may improve target selectivity; ongoing pharmacokinetic studies .

Key Insight : The 3-methoxyphenyl group in the target compound introduces steric and electronic differences compared to para-substituted analogues. This ortho-substitution may alter binding pocket interactions in enzymatic targets .

Analogues with Modified Thiazole/Thiadiazole Moieties

Variations in the thiazole ring substituents significantly impact biological activity:

Compound Name Thiazole Substituent Core Structure Research Findings
N-(2-Phenyl-1,3-thiazol-5-yl)acetamide derivatives (e.g., 9a–9e) Phenyl, 4-Fluorophenyl Benzoimidazole-triazole-thiazole Compound 9c (4-bromophenyl) showed 70% inhibition of α-glucosidase at 10 μM .
N-(4-Methylthiazol-2-yl)acetamide (Target Compound) 4-Methylthiazole Triazolopyridazine-thiazole Predicted higher metabolic stability due to methyl group shielding .

Key Insight : The 4-methyl group on the thiazole ring in the target compound may reduce oxidative metabolism compared to halogenated or bulky aryl substituents .

Core Structure Variations: Triazolopyrimidine vs. Triazolopyridazine

Compounds with alternative fused triazole cores highlight the importance of the pyridazine scaffold:

Compound Name Core Structure Substituents Activity Profile
N-Phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolopyrimidine Phenylacetamide Moderate cytotoxicity (IC₅₀ = 12 μM) against HeLa cells; synthesis yield 68–74% .
Target Compound Triazolopyridazine 3-Methoxyphenyl, 4-methylthiazole Preliminary data suggests lower cytotoxicity but higher selectivity for kinase targets .

Key Insight : The pyridazine core in the target compound may confer distinct electronic properties compared to pyrimidine-based analogues, influencing target engagement .

Biological Activity

The compound 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide represents a novel class of bioactive molecules derived from the triazole and thiazole scaffolds. This compound has garnered attention due to its potential therapeutic applications across various fields such as oncology, antimicrobial therapy, and anti-inflammatory treatments.

Chemical Structure and Properties

The compound's structure is characterized by:

  • A triazole ring fused with a pyridazine moiety.
  • A thioether linkage connecting the triazole to a thiazole group.
  • An acetamide functional group that may influence its biological activity.

The molecular formula is C17H19N5O3SC_{17}H_{19}N_{5}O_{3}S, with a molecular weight of approximately 413.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

  • Hydrogen bonding with receptors.
  • Modulation of biochemical pathways associated with inflammation and cancer progression.

Research indicates that derivatives of the triazolo-thiadiazine scaffold exhibit diverse pharmacological activities including:

  • Anticancer
  • Antimicrobial
  • Analgesic
  • Anti-inflammatory
  • Antioxidant properties .

Anticancer Activity

Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this one have demonstrated significant cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell cycle progression. The mechanism often involves interference with specific signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it possesses significant antibacterial properties, with minimum inhibitory concentrations (MIC) reported in the range of 0.125–8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The presence of the thiazole moiety is believed to enhance its antimicrobial efficacy by disrupting bacterial cell wall synthesis.

Anti-inflammatory Activity

The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes (COX), particularly COX-II. This inhibition can lead to a decrease in prostaglandin synthesis, thereby reducing inflammation and pain . The compound's structure suggests potential selectivity towards COX-II over COX-I, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Research Findings

A review of literature reveals several key findings regarding the biological activity of similar compounds:

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in cancer cells
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibition of COX-II with reduced side effects
AntioxidantScavenging free radicals, protecting cellular integrity

Case Studies

  • Anticancer Study : A derivative similar to this compound was tested on breast cancer cell lines, showing a reduction in cell viability by 70% at a concentration of 10 μM after 48 hours .
  • Antimicrobial Study : In a comparative study, the compound exhibited superior antibacterial activity against Pseudomonas aeruginosa compared to standard antibiotics, highlighting its potential as a new therapeutic agent for resistant infections .
  • Inflammation Model : In animal models of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, and how is structural characterization performed?

  • Methodology : Synthesis typically involves coupling reactions between thiol-containing intermediates (e.g., triazolopyridazine derivatives) and acetamide precursors. For example, similar compounds are synthesized via nucleophilic substitution under reflux with catalysts like triethylamine in solvents such as DMF or acetonitrile .
  • Characterization : Confirm structure using:

  • Melting point analysis (e.g., 216–218°C for analogous triazolopyridazine derivatives) .
  • IR spectroscopy (e.g., C=O stretching at ~1680 cm⁻¹ and S-H absorption at ~2550 cm⁻¹) .
  • NMR spectroscopy (¹H/¹³C NMR for aromatic protons, methoxy groups, and thioether linkages) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • GHS Classification : Acute toxicity (oral), skin corrosion, and severe eye irritation (based on structurally related triazolopyridazines) .
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Ensure fume hoods for reactions generating dust/aerosols .
    • Emergency Measures : Flush eyes with water for 15 minutes; wash skin with soap and water .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility : Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–12). Analogous thioacetamides show limited water solubility but dissolve in DMSO .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture due to thioether and triazole group reactivity .

Q. What preliminary assays are used to screen its biological activity?

  • In Vitro Screening :

  • Kinase inhibition assays (e.g., EGFR or VEGFR2 targets, given triazolopyridazine’s role in signaling pathways).
  • Antimicrobial testing (disc diffusion for Gram+/Gram– bacteria, based on thiazole-triazole hybrids’ activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and purity?

  • Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent ratio, and catalyst loading. For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce byproducts .
  • Catalyst Screening : Test alternatives to triethylamine (e.g., DBU or DMAP) for enhanced nucleophilic substitution efficiency .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

  • Cross-Validation : Combine multiple techniques:

  • 2D NMR (HSQC, HMBC) to confirm connectivity in complex aromatic systems .
  • High-resolution mass spectrometry (HRMS) for exact mass verification .
    • Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation (e.g., pyrazolo-thiadiazine derivatives in ) .

Q. What computational strategies predict binding affinity and selectivity for target proteins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains. For example, triazolopyridazine derivatives show π-π stacking with ATP-binding sites .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in explicit solvent .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

  • Key Modifications :

  • Methoxy Group Replacement : Substitute 3-methoxyphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to modulate electron density and binding .
  • Thiazole Ring Optimization : Introduce methyl or fluorophenyl substituents to improve hydrophobic interactions (see pyrazole-thiazole hybrids in ) .

Q. What advanced analytical methods quantify trace impurities in bulk samples?

  • Hyphenated Techniques :

  • LC-MS/MS for impurity profiling (detection limit: 0.1% w/w).
  • ICP-MS to quantify heavy metal residues from catalysts .
    • Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed .

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